molecular formula C15H11N3O3S B2777571 N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide CAS No. 1207049-07-7

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide

Cat. No.: B2777571
CAS No.: 1207049-07-7
M. Wt: 313.33
InChI Key: MQEKKEQNVPDOIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activities and applications. This compound features a unique structure combining a thiophene ring, an isoxazole ring, and a carboxamide group, making it a valuable subject for various studies in medicinal chemistry and related fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide typically involves the reaction of (E)-N-(arylethenesulfonyl)thiophene-2-carboxamide with araldoxime in the presence of CTAB and iodosobenzene in a water medium at ambient temperature . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.

Chemical Reactions Analysis

Types of Reactions

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the carboxamide group would produce the corresponding amine.

Scientific Research Applications

N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(thiophene-3-carboxamido)phenyl)isoxazole-5-carboxamide include other isoxazole derivatives and thiophene-based compounds. Examples include:

  • N-(arylethenesulfonyl)thiophene-2-carboxamide
  • 4,5-dihydro-5-(substitutedphenyl)-3-(thiophene-2-yl)isoxazole

Uniqueness

What sets this compound apart is its combination of the thiophene and isoxazole rings with a carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[2-(thiophene-3-carbonylamino)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3S/c19-14(10-6-8-22-9-10)17-11-3-1-2-4-12(11)18-15(20)13-5-7-16-21-13/h1-9H,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQEKKEQNVPDOIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CSC=C2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.